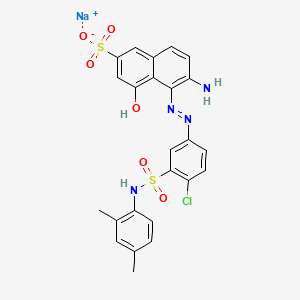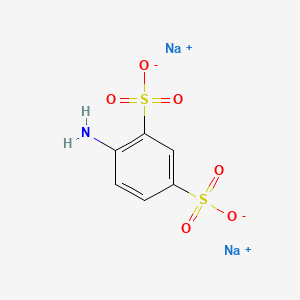
1,3-Benzenedisulfonic acid, 4-amino-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedisulfonic acid, 4-amino-, sodium salt is a chemical compound with the molecular formula C6H7NO6S2Na. It is a derivative of benzenedisulfonic acid, where an amino group is attached to the benzene ring. This compound is known for its solubility in water and its use in various chemical reactions and industrial applications.
Métodos De Preparación
1,3-Benzenedisulfonic acid, 4-amino-, sodium salt is prepared by sulfonating 4-aminobenzenesulfonic acid with oleum at temperatures ranging from 20°C to 130°C for 4 to 6.5 hours. The sulfonation mixture is then drained into water under pressure, and lime is added at 70°C to 75°C to separate the resulting gypsum. The calcium ions are precipitated with soda, and the calcium carbonate formed is removed. Finally, the sodium salt solution is concentrated by evaporation .
Análisis De Reacciones Químicas
1,3-Benzenedisulfonic acid, 4-amino-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Benzenedisulfonic acid, 4-amino-, sodium salt has several scientific research applications:
Medicine: It is involved in the synthesis of various pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenedisulfonic acid, 4-amino-, sodium salt involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, affecting their structure and function. The sulfonic acid groups can participate in ionic interactions, influencing the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
1,3-Benzenedisulfonic acid, 4-amino-, sodium salt can be compared with other similar compounds such as:
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt: This compound is used as a superoxide anion scavenger and colorimetric reagent for metals.
Benzene-1,3-disulfonic acid disodium salt: It is used in various industrial applications and has similar solubility properties.
The uniqueness of this compound lies in its amino group, which provides additional reactivity and potential for forming derivatives .
Propiedades
Número CAS |
63589-41-3 |
|---|---|
Fórmula molecular |
C6H5NNa2O6S2 |
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
disodium;4-aminobenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H7NO6S2.2Na/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13;;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);;/q;2*+1/p-2 |
Clave InChI |
OIZLWWGSWBNNAM-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


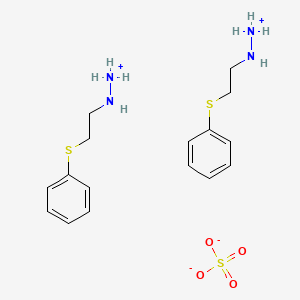
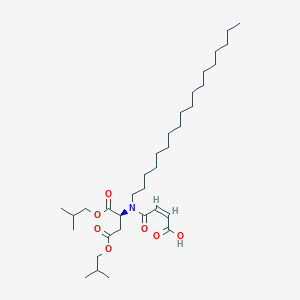

![2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13773020.png)


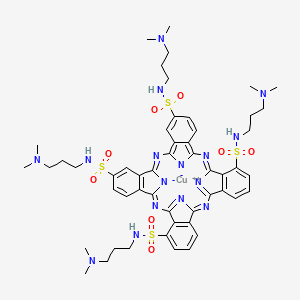
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)


